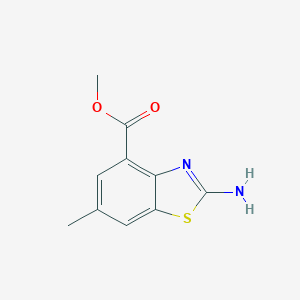
4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI)
Numéro de catalogue B012344
Poids moléculaire: 222.27 g/mol
Clé InChI: RTZHEQRECNAMDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
USRE033948
Procedure details


50 g (0.303 mol) of methyl 2-amino-5-methylbenzoate are dissolved in 300 ml of glacial acetic acid, and 120.6 g (1.24 mol) of potassium thiocyanate--dissolved in 200 ml of glacial acetic acid--are added. At 10° C., 17.42 ml (0.335 mol) of bromine are added dropwise, and the mixture is then stirred without cooling for 2 hours. The suspension is tipped into 3 l of ice-water, while stirring, and the precipitated product is filtered off with suction and washed with dilute sodium carbonate solution and water. The filter cake is suspended in H2O and the suspension is stirred at 100° C. overnight. After cooling, the product is filtered off with suction, washed with H2O and dried at 40° C. in vacuo.


Name
potassium thiocyanate
Quantity
120.6 g
Type
reactant
Reaction Step Two



[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[S-:13][C:14]#[N:15].[K+].BrBr>C(O)(=O)C>[NH2:15][C:14]1[S:13][C:11]2[C:2](=[C:3]([C:4]([O:6][CH3:7])=[O:5])[CH:8]=[C:9]([CH3:12])[CH:10]=2)[N:1]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
potassium thiocyanate
|
|
Quantity
|
120.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
17.42 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is then stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without cooling for 2 hours
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated product is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dilute sodium carbonate solution and water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the suspension is stirred at 100° C. overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 40° C. in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1SC=2C(N1)=C(C=C(C2)C)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
